molecular formula C3H7NO2<br>C3H7NO2<br>NH2COOC2H5 B1682113 Urethane CAS No. 51-79-6

Urethane

Cat. No.: B1682113
CAS No.: 51-79-6
M. Wt: 89.09 g/mol
InChI Key: JOYRKODLDBILNP-UHFFFAOYSA-N
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Scientific Research Applications

Key Applications of Urethane

Urethanes find applications in several fields, including:

  • Biomedical Applications : Urethanes are utilized in medical devices due to their biocompatibility, flexibility, and durability. They are used in:
    • Catheters and stents
    • Surgical dressings
    • Tissue engineering scaffolds
    • Drug delivery systems .
  • Automotive Industry : In automotive manufacturing, urethanes are employed for:
    • Interior components (e.g., seating foams)
    • Exterior coatings
    • Adhesives for assembly processes .
  • Construction and Insulation : Urethanes serve as insulation materials due to their excellent thermal resistance. Applications include:
    • Spray foam insulation
    • Rigid foam panels for buildings .
  • Textiles and Apparel : Urethanes are used in textiles to enhance elasticity and comfort. Common applications include:
    • Stretchable fabrics (e.g., Lycra)
    • Coatings for water resistance .
  • Coatings and Sealants : They provide protective coatings for various surfaces due to their chemical resistance and durability. Applications include:
    • Paints for industrial use
    • Sealants for construction .
  • Aerospace Industry : Urethanes are applied in aerospace for lightweight components that require high strength-to-weight ratios. Specific uses include:
    • Foam core structures
    • Protective coatings against environmental degradation .

Biomedical Case Study: Polythis compound Catheters

Recent studies have demonstrated the effectiveness of polythis compound catheters enhanced with antibacterial properties. Research by Rtimi et al. showed that catheters sputtered with copper-silver alloys exhibited significant bacterial inactivation within five minutes, highlighting their potential for reducing infection rates in clinical settings .

Automotive Case Study: Flexible Foams

In automotive applications, flexible polythis compound foams have replaced traditional materials due to their superior comfort and durability. These foams are engineered to meet specific performance criteria, such as crash safety standards and long-term wear resistance .

Construction Case Study: Spray Foam Insulation

Spray foam insulation made from this compound has gained popularity in energy-efficient building practices. Its application results in reduced energy costs and improved indoor air quality by minimizing air leaks .

Comparative Data Table

Application AreaSpecific UsesBenefits
BiomedicalCatheters, stentsBiocompatibility, flexibility
AutomotiveSeating foams, coatingsComfort, durability
ConstructionSpray foam insulationEnergy efficiency, air sealing
TextilesStretchable fabricsEnhanced comfort
CoatingsIndustrial paintsChemical resistance
AerospaceLightweight componentsHigh strength-to-weight ratio

Biological Activity

Urethane, a compound commonly used in various industrial applications, has garnered attention for its biological activity, particularly in the fields of biomedical engineering and materials science. This article explores the biological properties of this compound, including its antibacterial effects, hemocompatibility, and potential applications in medical devices.

Overview of this compound

This compound is an organic compound formed by the reaction of isocyanates with alcohols. It is a key component in the production of polythis compound (PU) elastomers, which are widely used due to their versatility and favorable mechanical properties. The biological activity of this compound derivatives has been studied extensively, revealing insights into their interactions with biological systems.

Antibacterial Properties

Recent studies have demonstrated that this compound-based materials exhibit significant antibacterial activity. This property is crucial for applications such as wound dressings and medical implants. The antibacterial efficacy is often enhanced by incorporating natural antimicrobial agents into polythis compound formulations.

Case Studies and Findings

  • Antibacterial Polythis compound Coatings :
    • Research indicated that polythis compound coatings modified with thymol showed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported that coatings with 8 wt.% thymol resulted in no observable bacterial colonies, demonstrating effective bacterial inhibition .
    • Another study synthesized antibacterial polyurethanes using quaternary ammonium compounds, which significantly inhibited biofilm formation on surfaces exposed to bacteria .
  • Bioassay Data :
    • A comparative analysis of various polythis compound elastomers revealed varying levels of hemolytic activity and inhibition of biofilm formation against E. coli and S. aureus. For instance, one elastomer demonstrated a hemolytic activity of 8.97% and inhibited biofilm formation by 82.65% against E. coli .
Sample CodeHemolytic Activity (%)Inhibition of Biofilm Formation (% E. coli)Inhibition of Biofilm Formation (% S. aureus)
PUWS450 ± 0.252 ± 0.747 ± 0.9
PUBS447 ± 0.951 ± 0.775 ± 1.0
Ciprofloxacin (Control)82.65 ± 2.7477.57 ± 2.37

Hemocompatibility

The hemocompatibility of this compound-based materials is critical for their use in medical applications where they come into contact with blood or bodily fluids. Studies have shown that certain polythis compound formulations exhibit low hemolytic activity, making them suitable for vascular grafts and other implants.

  • A study evaluated the hemolytic activity of various polythis compound composites, finding that certain formulations had significantly lower hemolytic rates compared to traditional materials used in medical devices .

The mechanisms through which this compound exhibits biological activity include:

  • Surface Modification : The incorporation of antimicrobial agents into the this compound matrix alters its surface properties, enhancing its ability to resist bacterial adhesion and biofilm formation.
  • Release Mechanisms : Some formulations allow for the controlled release of antimicrobial agents over time, providing prolonged antibacterial effects.

Q & A

Q. Basic: How does urethane anesthesia influence neurophysiological stability in longitudinal experimental models, and what methodological controls are essential?

This compound anesthesia induces alternations in brain states resembling natural sleep-wake cycles, but prolonged use may destabilize physiological measures such as heart rate variability and noradrenergic activity. To maintain stability, researchers should implement continuous monitoring of vital parameters (e.g., EEG, blood glucose) and limit experimental duration to ≤6 hours. Parallel control groups under alternative anesthetics (e.g., isoflurane) are recommended to isolate this compound-specific effects .

Q. Basic: What experimental parameters must be standardized when investigating this compound acrylate polymerization kinetics?

Critical parameters include stoichiometric ratios of isocyanate/hydroxyl groups (maintained at 1.05:1 to prevent side reactions), temperature control (±0.5°C using jacketed reactors), and degassing protocols (N₂ purging for ≥30 minutes). Gelation times should be measured via parallel plate rheometry under controlled shear (1 Hz frequency, 1% strain) with triplicate validation. Comparative studies using reference polymers like pentaerythritol triacrylate (PETA) enhance reproducibility .

Q. Advanced: How can density functional theory (DFT) complement experimental studies in analyzing catalytic this compound formation mechanisms?

DFT calculations at the B3LYP/6-311++G(d,p) level effectively map reaction coordinates for nucleophilic addition steps. Researchers should calculate Gibbs free energy profiles for catalyst-isocyanate complexes, comparing transition state geometries with EXAFS spectroscopy data. Benchmarking against experimental kinetic data (e.g., apparent activation energies within 2 kJ/mol variance) validates computational models. This hybrid approach identifies rate-limiting steps for catalyst optimization .

Q. Advanced: What methodologies resolve contradictions in this compound's endocrine modulation effects across experimental systems?

Contradictory findings (e.g., LH suppression in vitro vs minimal in vivo effects) require systematic comparison of: (1) this compound doses (1.2 vs 1.5 g/kg), (2) endocrine sampling techniques (direct pituitary perfusion vs systemic assays), and (3) temporal resolution (acute vs chronic exposure). Bayesian meta-analysis of historical datasets helps quantify effect size heterogeneity. Controlled in vivo-in vitro crossover studies using optogenetic pituitary activation can isolate anesthetic vs direct cellular effects .

Q. Advanced: What multimodal imaging protocols optimize longitudinal tracking of this compound-induced carcinogenesis in murine models?

High-resolution respiratory-gated MRI (7T magnet, 100 μm isotropic resolution) enables detection of pulmonary tumors ≥0.4 mm diameter. Protocol optimization includes: (1) triweekly imaging sessions post-urethane injection (1 mg/g body weight), (2) diffusion-weighted sequences for tumor cellularity assessment, and (3) histopathological correlation via staggered euthanasia cohorts. Automated tumor segmentation algorithms (e.g., 3D U-Net) improve volumetric consistency across timepoints .

Q. Basic: What are the primary physiological confounders introduced by this compound anesthesia in cardiovascular studies, and how can they be controlled?

This compound elevates plasma epinephrine (2.1-fold) and norepinephrine (1.8-fold) within 30 minutes of administration, potentially confounding cardiovascular measurements. Mitigation strategies include: (1) pre-anesthesia β-blocker administration (e.g., propranolol 2 mg/kg), (2) delayed measurement protocols (≥90 minutes post-injection for catecholamine stabilization), and (3) telemetric blood pressure monitoring to detect transient hypertensive phases. Validation against decerebrate unanesthetized models is advised for critical hemodynamic parameters .

Q. Key Methodological Themes

  • Basic Research Focus : Standardization of anesthesia protocols, polymerization conditions, and physiological monitoring.
  • Advanced Research Focus : Integration of computational modeling (DFT), resolution of data contradictions via meta-analysis, and multimodal imaging for longitudinal studies.

Properties

IUPAC Name

ethyl carbamate
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InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
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InChI Key

JOYRKODLDBILNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N
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Molecular Formula

C3H7NO2, Array
Record name URETHANE
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Related CAS

26680-22-8
Record name Carbamic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID9021427
Record name Urethane
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Molecular Weight

89.09 g/mol
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Physical Description

Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER.
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Boiling Point

360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Record name Ethyl carbamate
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Flash Point

198 °F (NTP, 1992), 92 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200
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Record name Ethyl carbamate
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Density

0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98
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Vapor Density

3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Mechanism of Action

The clonal origin of pulmonary tumors by treatment with the chemical carcinogens, urethane and 4-nitroquinoline-1-oxide, were verified by PGK-isozyme mosaicism in DS strain mice. Six pulmonary tumors (12.5%) in 48 mice treated with urethane, and one (3.4%) in 23 mice treated with 4-nitroquinoline 1-oxide, were observed respectively. A single band, either PGK-la or PGK-lb occurred in two out of 7 tumors; and 5 remaining tumors showed either band la and lb associated with a trace band of the other isozyme. Though traces of stromal element and/or blood cells seem to be mixed among the neoplastic tissue, the pulmonary tumor could have originated from a single cell, when one takes into account the significantly higher expression in one band., The suitability of urethane anesthesia for physiopharmacological investigations is reviewed. Total dose administered and route of administration are recognized as factors having a great influence on both resting parameters and biological responses to drugs. A peculiar characteristic of urethane is represented by its ability to induce a surgical plane of anesthesia without affecting neurotransmission in various subcortical areas and the peripheral nervous system. This makes urethane a suitable general anesthetic nervous systems and accounts for the preservation of a number of reflex responses in urethane anesthetized animals., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, ... Urethane potentiated the functions of neuronal nicotinic acetylcholine, gamma-aminobutyric acid(A), and glycine receptors, and it inhibited N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner. At concentrations close to anesthetic 50% effective concentration, urethane had modest effects on all channels tested. ... A large concentration of urethane exerts marked effects on all channels., For more Mechanism of Action (Complete) data for ETHYL CARBAMATE (7 total), please visit the HSDB record page.
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Color/Form

Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene

CAS No.

51-79-6
Record name URETHANE
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Melting Point

118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C
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Synthesis routes and methods I

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
C1 -C7 alkyllithium
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[Compound]
Name
amine
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reactant
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reactant
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[Compound]
Name
alkyllithium
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
57.2 g
Type
reactant
Reaction Step Five
Quantity
43 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Via a powder metering device, 25 parts of 1,5-bis(ethoxycarbonylamino)naphthalene were fed at a rate of 450 liters per liter of reaction volume an hour into a tube reactor filled with zinc shavings and heated to 350° C. A pressure of 1 millibar to 3 millibars was maintained in the separating reactor. The escaping decomposition gases were fractionally condensed. In a first water-cooled vessel, 14 parts of 1,5-naphthalene diisocyanate (NDI) were obtained (80.5 theoretical percent relative to feed urethane). The melting point was 129° C. to 132° C.
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Synthesis routes and methods IV

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
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Name
246.7
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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